molecular formula C12H12N2O4 B8538913 3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

3,5-Dimethyl-4-[2-(methyloxy)-5-nitrophenyl]isoxazole

Cat. No. B8538913
M. Wt: 248.23 g/mol
InChI Key: STALTAQBJULXHZ-UHFFFAOYSA-N
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Patent
US08557984B2

Procedure details

To a solution of 2-iodo-1-(methoxy)-4-nitrobenzene (2 g, 7.17 mmol, 1 eq.) and (3,5-dimethylisoxazole)boronic acid (3.03 g, 21.5 mmol, 3 eq.) in DME (44 ml) and water (7 ml) were added tetrakis(triphenylphosphine) palladium(0) (0.415 g, 0.05 eq.) and Ba(OH)2.8H2O (4.52 g, 14.33 mmol, 2 eq.). The mixture was heated at 80° C. for 16 h. To complete the reaction (3,5-dimethylisoxazole)boronic acid (1 eq.) was added and the mixture was heated for 4 h. The cooled mixture was filtered and extracted with DCM. The organic phase was washed with saturated aqueous Sodium hydrogen carbonate and water, dried over Na2SO4 and filtered. Evaporation of the solvent in vacuo gave a crude oil which was precipitated with iPr2O to afford the title compound as a rust solid (1.735 g, 97%). GC/MS m/z: 248
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
3.03 g
Type
reactant
Reaction Step One
[Compound]
Name
Ba(OH)2.8H2O
Quantity
4.52 g
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
44 mL
Type
solvent
Reaction Step One
Quantity
0.415 g
Type
catalyst
Reaction Step One
[Compound]
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
97%

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=1[O:11][CH3:12].[OH2:13]>COCCOC.[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1>[CH3:7][C:6]1[C:5]([C:2]2[CH:7]=[C:6]([N+:8]([O-:10])=[O:9])[CH:5]=[CH:4][C:3]=2[O:11][CH3:12])=[C:4]([CH3:3])[O:13][N:8]=1 |f:3.4.5.6.7|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC1=C(C=CC(=C1)[N+](=O)[O-])OC
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
3.03 g
Type
reactant
Smiles
Name
Ba(OH)2.8H2O
Quantity
4.52 g
Type
reactant
Smiles
Name
Quantity
7 mL
Type
reactant
Smiles
O
Name
Quantity
44 mL
Type
solvent
Smiles
COCCOC
Name
Quantity
0.415 g
Type
catalyst
Smiles
[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Step Two
Name
(3,5-dimethylisoxazole)boronic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated for 4 h
Duration
4 h
FILTRATION
Type
FILTRATION
Details
The cooled mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM
WASH
Type
WASH
Details
The organic phase was washed with saturated aqueous Sodium hydrogen carbonate and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
Evaporation of the solvent in vacuo
CUSTOM
Type
CUSTOM
Details
gave a crude oil which
CUSTOM
Type
CUSTOM
Details
was precipitated with iPr2O

Outcomes

Product
Name
Type
product
Smiles
CC1=NOC(=C1C1=C(C=CC(=C1)[N+](=O)[O-])OC)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 1.735 g
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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